molecular formula C14H22N2O2 B14356924 N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine CAS No. 92889-01-5

N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine

Cat. No.: B14356924
CAS No.: 92889-01-5
M. Wt: 250.34 g/mol
InChI Key: YQTMIZPVZIQXOU-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring bonded to a 3,4-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine is unique due to its specific combination of a piperidine ring and a 3,4-dimethoxyphenylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

92889-01-5

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]piperidin-1-amine

InChI

InChI=1S/C14H22N2O2/c1-17-13-7-6-12(10-14(13)18-2)11-15-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3

InChI Key

YQTMIZPVZIQXOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN2CCCCC2)OC

Origin of Product

United States

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